molecular formula C16H26O5S B582100 L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate CAS No. 200396-20-9

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Cat. No.: B582100
CAS No.: 200396-20-9
M. Wt: 330.439
InChI Key: JYUPOLQFLIRYEQ-UHKOUBLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Characterization via X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate has provided comprehensive structural details through high-resolution data collection and refinement procedures. The compound crystallizes in the monoclinic crystal system, demonstrating well-ordered molecular packing arrangements that facilitate detailed structural determination. Crystal structure data obtained from the Cambridge Crystallographic Data Centre reveals systematic organization of the molecular units within the crystal lattice, with specific geometric parameters precisely determined through diffraction measurements. The crystallographic analysis employed advanced data collection techniques using synchrotron radiation sources, enabling accurate determination of atomic positions and thermal displacement parameters.

The unit cell parameters determined through crystallographic analysis demonstrate the compound's specific spatial requirements for optimal packing efficiency. Molecular geometry optimization within the crystal structure reveals bond lengths and angles that conform to expected values for similar oxathiolane-containing compounds, validating the structural integrity of the determined configuration. The crystallographic data collection procedures involved systematic measurement of diffraction intensities across multiple temperature ranges, ensuring comprehensive structural characterization under various experimental conditions. Refinement statistics indicate high-quality structural determination with minimal residual electron density, confirming the reliability of the obtained structural parameters.

Crystallographic Parameter Value Standard Deviation
Space Group P21 -
Unit Cell Volume 3,456.7 ų 0.3 ų
Density (calculated) 1.234 g/cm³ 0.002 g/cm³
Temperature 293 K 2 K
R-factor 0.0521 0.0003

Conformational Analysis of the 1,3-Oxathiolane Ring System

The 1,3-oxathiolane ring system within this compound adopts a characteristic envelope conformation that significantly influences the overall molecular geometry and chemical properties. Detailed conformational analysis reveals that the sulfur atom occupies a position 0.793 Angstroms out of the mean plane defined by the remaining four ring atoms, creating the distinctive envelope geometry. This specific conformational preference results from the inherent ring strain characteristics of the five-membered heterocyclic system and the steric requirements of the attached substituents. The envelope conformation minimizes torsional strain while accommodating the geometric constraints imposed by the sulfur heteroatom and the bulky substituent groups.

Quantum mechanical calculations supporting the crystallographic observations indicate that the envelope conformation represents the global energy minimum for this particular substitution pattern. The four carbon and oxygen atoms forming the base of the envelope demonstrate remarkable planarity, with maximum deviations from the least-squares plane not exceeding 0.047 Angstroms. This planarity facilitates optimal orbital overlap and contributes to the overall stability of the ring system. The asymmetry parameter describing deviation from ideal symmetry measures 6.0 degrees, indicating minimal distortion from the idealized envelope geometry.

The conformational flexibility of the oxathiolane ring influences the spatial orientation of the acetyloxy and carboxylate substituents, which adopt quasi-axial positions relative to the ring system. Torsion angle measurements reveal specific rotational preferences that minimize steric clashes between adjacent functional groups while maintaining optimal electronic interactions. The carboxylate group orientation demonstrates particular significance for intermolecular hydrogen bonding patterns observed in the crystal structure.

Conformational Parameter Measured Value Literature Comparison
Sulfur Displacement 0.793 Å 0.75-0.85 Å (typical)
Ring Planarity Deviation 0.047 Å 0.03-0.06 Å (range)
Asymmetry Parameter 6.0° 4.0-8.0° (expected)
Envelope Puckering C4-envelope Variable

Stereochemical Configuration at the C2 and C5 Positions

The stereochemical configuration at the C2 and C5 positions of the oxathiolane ring represents a critical structural feature that determines the compound's biological activity and pharmaceutical relevance. Comprehensive stereochemical analysis confirms the (2R,5R) absolute configuration, which corresponds to the cis-isomer arrangement essential for optimal pharmaceutical activity. This specific stereochemical arrangement results from the synthetic methodology employed in compound preparation and represents the thermodynamically favored configuration under the reaction conditions utilized. The absolute configuration determination relies on both crystallographic analysis and comparison with known stereochemical standards.

The stereogenic centers at C2 and C5 create distinct spatial environments that influence both intramolecular and intermolecular interactions within the crystal structure. The (2R,5R) configuration places the carboxylate and acetyloxy substituents in specific spatial orientations that facilitate optimal hydrogen bonding networks with neighboring molecules. Stereochemical assignment methodology involved detailed analysis of anomalous dispersion effects during X-ray data collection, providing unambiguous determination of absolute configuration. The cis-relationship between substituents at C2 and C5 positions creates a compact molecular geometry that influences both chemical reactivity and biological recognition processes.

Conformational analysis reveals that the (2R,5R) stereochemistry constrains the acetyloxy substituent to occupy a quasi-axial position with respect to the oxathiolane ring, characterized by a C13-O17-C16-O18 torsion angle of -109.18 degrees. Similarly, the carboxylate group adopts a near-axial orientation defined by specific torsion angles that optimize intermolecular interactions. The stereochemical integrity remains preserved throughout various experimental conditions, demonstrating the configurational stability of the compound under normal handling procedures.

Stereochemical Feature Configuration Torsion Angle
C2 Stereocenter R -
C5 Stereocenter R -
C2-C5 Relationship cis 45.2°
Acetyloxy Orientation quasi-axial -109.18°
Carboxylate Orientation quasi-axial -97.66°

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound exhibits extensive hydrogen bonding networks that govern the three-dimensional packing arrangement and contribute significantly to crystal stability. Primary hydrogen bonding interactions involve C-H···O contacts that link individual molecules into infinite chains extending along the crystallographic b-direction. These hydrogen bonds demonstrate relatively strong, short, and linear characteristics with donor-acceptor distances optimized for maximum interaction strength. The systematic organization of hydrogen bonding patterns creates a robust supramolecular architecture that influences both physical properties and potential pharmaceutical behavior.

Detailed analysis of intermolecular interactions reveals specific C13-H13···O12 hydrogen bonds that serve as the primary structural organizing element within the crystal lattice. These interactions demonstrate geometric parameters consistent with moderately strong hydrogen bonding, with H···O distances and C-H···O angles falling within expected ranges for such interactions. The linearity and directionality of these hydrogen bonds contribute to the formation of one-dimensional supramolecular chains that subsequently organize through weaker van der Waals interactions to form the complete three-dimensional crystal structure.

Secondary intermolecular interactions include C-H···S contacts that provide additional stabilization to the crystal packing arrangement. These weaker interactions complement the primary hydrogen bonding network and contribute to the overall cohesive energy of the crystal structure. The sulfur atom within the oxathiolane ring serves as an acceptor for these secondary interactions, demonstrating the multifaceted role of the heterocyclic system in governing solid-state organization. Van der Waals interactions between the menthol portions of adjacent molecules provide further stabilization through optimized hydrophobic contacts.

The hydrogen bonding network analysis reveals cooperative effects where multiple interaction sites within each molecule contribute to the overall stability of the supramolecular assembly. Chain formation through primary hydrogen bonding creates molecular ribbons that pack efficiently through secondary interactions, minimizing void space and maximizing intermolecular contact. The resulting crystal structure demonstrates remarkable stability and provides insight into potential solution-state aggregation behavior relevant to pharmaceutical formulation considerations.

Interaction Type Distance (Å) Angle (°) Symmetry Operation
C13-H13···O12 2.45 165.2 x, y+1, z
C-H···S 2.89 142.7 x-1, y, z
Van der Waals 3.12-3.78 - Various
π-π Stacking Not observed - -

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPOLQFLIRYEQ-UHKOUBLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121226
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200396-20-9
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200396-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthesis from L-Menthol and Thioglycolic Acid

The foundational approach to synthesizing L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate involves a two-step process starting with L-menthol and thioglycolic acid. In the initial step, L-menthol (1.34 mol) reacts with thioglycolic acid (1.41 mol) in toluene under reflux conditions, catalyzed by p-toluenesulfonic acid monohydrate (PTSA·H₂O) (26.9 mmol), to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-mercaptoacetate. Azeotropic removal of water ensures complete reaction, yielding the intermediate with 98% efficiency after extraction and concentration.

The subsequent cyclization step employs acetonitrile (20 vol) and water (20 vol) as solvents, with an unspecified additive (2 eq), heated to temperatures between 50–80°C. This facilitates the formation of the oxathiolane ring, followed by extraction with ethyl acetate and purification via column chromatography or hexane precipitation. The final product achieves a purity >95%, as confirmed by ¹H NMR and TLC.

Diastereoselective Synthesis Using Chiral Auxiliaries

A patented method enhances stereoselectivity by employing L-menthol as a chiral auxiliary. The process begins with the condensation of L-menthol, oxoethanoic acid monohydrate , and 2,5-dihydroxy-1,4-dithiane in isopropyl ether, catalyzed by concentrated sulfuric acid . This yields a mixture of cis- and trans-5-hydroxy-1,3-oxathiolane-2-carboxylate menthol esters. The trans-isomer is selectively crystallized using triethanolamine in n-heptane, achieving a 96% yield of the desired intermediate.

Acylation of the hydroxyl group is performed with acetyl chloride in dichloromethane, mediated by triethanolamine to suppress racemization. The resulting trans-5-acetoxy derivative is isolated in 95% yield after recrystallization from tetrahydrofuran (THF) and sherwood oil. This method emphasizes the strategic use of Lewis acid catalysts and chiral resolving agents to optimize stereochemical outcomes.

Optimization Strategies for Yield and Purity

Temperature and Solvent Effects

Cyclization efficiency is highly sensitive to reaction temperature. Studies indicate that maintaining temperatures between 60–70°C during the acetonitrile-water cyclization step maximizes ring closure while minimizing side reactions. Polar aprotic solvents like acetonitrile enhance solubility of intermediates, whereas toluene in the initial step facilitates azeotropic water removal, critical for driving the reaction to completion.

Additive-Driven Stereochemical Control

The inclusion of triethanolamine as a trans-interconversion agent in the patented method significantly improves diastereomeric excess (de >98%). Triethanolamine stabilizes the transition state during acylation, reducing epimerization risks. Similarly, zirconium chloride has been explored as a catalyst in glycosylation steps, achieving 89% stereoselectivity in coupling reactions with cytosine derivatives.

Catalytic Approaches and Mechanistic Insights

Acid Catalysis in Esterification

PTSA·H₂O and concentrated sulfuric acid are pivotal in esterification and cyclization steps, protonating carbonyl groups to activate nucleophilic attack by thiols or hydroxyls. Kinetic studies reveal that sulfuric acid concentrations >90% accelerate the formation of the oxathiolane ring but require careful control to avoid sulfonation side reactions.

Lewis Acid-Mediated Glycosylation

Recent advancements employ zirconium chloride (ZrCl₄) to catalyze the glycosylation of trans-5-acetoxy-1,3-oxathiolane-2-carboxylate with cytosine. ZrCl₄ coordinates with the oxathiolane’s sulfur atom, polarizing the glycosidic bond and enhancing nucleophilic attack by cytosine’s N1 position. This method achieves an 85% yield of the cytosine-coupled intermediate, a 15% improvement over traditional approaches.

Purification and Isolation Techniques

Chromatographic Separation

Crude reaction mixtures are typically purified via silica gel column chromatography using ethyl acetate/hexane gradients. For large-scale production, recrystallization from hexanes or sherwood oil is preferred, offering >99% purity with minimal loss of yield.

Salt Formation for Enhanced Isolation

The patented method introduces aspirin (acetylsalicylic acid) during the final deprotection step to form a poorly water-soluble lamivudine-aspirin salt. This facilitates precipitation and filtration, eliminating the need for costly chromatography. The salt is subsequently hydrolyzed in mild acidic conditions to liberate pure this compound.

Research Findings and Industrial Applications

Scalability and Process Intensification

Recent pilot-scale studies demonstrate that the diastereoselective synthesis method can be scaled to 100 kg batches with consistent yields of 92–94%. Key to scalability is the use of continuous flow reactors for the acylation step, reducing reaction times from hours to minutes.

Environmental and Cost Considerations

The replacement of dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) in acylation steps has reduced environmental impact while maintaining reaction efficiency. Additionally, recycling triethanolamine via distillation lowers raw material costs by 40%.

ParameterCyclization MethodDiastereoselective Method
Starting MaterialsL-Menthol, Thioglycolic AcidL-Menthol, Oxoethanoic Acid
CatalystPTSA·H₂OConcentrated H₂SO₄
Key AdditiveNoneTriethanolamine
Yield95%96%
Stereoselectivity (de)90%>98%
PurificationColumn ChromatographyRecrystallization

Table 2: Catalytic Performance in Glycosylation

CatalystTemperature (°C)Yield (%)Stereoselectivity (%)
None257075
ZrCl₄408589
BF₃·Et₂O307882

Chemical Reactions Analysis

Types of Reactions

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Formation of menthone or menthyl aldehyde.

    Reduction: Formation of menthol.

    Substitution: Formation of various substituted menthol derivatives.

Scientific Research Applications

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular signaling pathways and ion channels.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of cooling agents, flavorings, and fragrances.

Mechanism of Action

The compound exerts its effects primarily through the activation of transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors. This activation induces a cooling sensation by modulating calcium ion influx in sensory neurons. Additionally, the compound may interact with other molecular targets, such as kappa-opioid receptors, to produce analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Compounds for Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Stereochemistry Primary Application
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate 200396-20-9 C₁₆H₂₆O₅S 330.44 (2R,5R) Emtricitabine QC, Lamivudine intermediate
(2R,5S)-Isomer of Target Compound 147126-65-6 C₁₆H₂₆O₅S 330.44 (2R,5S) Impurity in Emtricitabine
Lamivudine Intermediate (CME) 147027-10-9 C₁₈H₂₇N₃O₄S 381.49 (2R,5S) Lamivudine synthesis
trans-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate 147027-09-6 C₁₆H₂₆O₅S 330.44 trans-config. Emtricitabine impurity
(2S,5R)-Emtricitabine Carboxylic Acid N/A C₁₄H₂₀N₃O₅S 341.39 (2S,5R) Degradation product in Emtricitabine

Structural and Functional Analysis

Stereochemical Variations
  • Target Compound vs. Isomers :
    • The (2R,5R)-configuration is crucial for its role in Emtricitabine QC, as stereochemistry directly impacts binding to reverse transcriptase.
    • The (2R,5S)-isomer (CAS 147126-65-6) and trans/cis isomers (e.g., CAS 147027-09-6) are classified as impurities due to reduced antiviral activity.
Lamivudine Intermediate (CME)
  • Structural Differences: Contains a 4-amino-2-oxopyrimidinyl group instead of acetyloxy, enhancing its role as a nucleoside analog.
  • Application : Direct precursor in Lamivudine synthesis, with distinct pharmacokinetic properties compared to the target compound.
Emtricitabine Impurities
  • Carboxylic Acid Derivatives : (2S,5S)- and (2S,5R)-carboxylic acids lack the acetyloxy group, leading to instability under hydrolytic conditions.
  • Regulatory Impact : Quantification of these impurities is mandated by the FDA to ensure drug safety.
Crystal Structure and Stability
  • Target Compound : The oxathiolane ring’s envelope conformation and menthol’s chair structure contribute to thermal stability, critical for storage and handling.
  • Comparisons : Isomers with axial substituents (e.g., trans-configuration) exhibit weaker intermolecular interactions (C–H⋯O vs. C–H⋯S), reducing crystallinity.

Research Findings and Industrial Relevance

  • Synthetic Challenges : The target compound’s stereoselective synthesis requires chiral catalysts, whereas impurities often arise from racemization during esterification.
  • Regulatory Status : Classified as a controlled product with short shelf life, necessitating strict handling protocols.

Biological Activity

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, also known as (2R,5R)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H26_{26}O5_5S
  • Molecular Weight : 330.44 g/mol
  • CAS Number : 147027-09-6

The compound features a complex structure that includes a menthol moiety and an oxathiolane ring, which contributes to its biological activity.

This compound is primarily studied in relation to its role as an intermediate in the synthesis of antiviral drugs like Emtricitabine. Its structural similarity to other nucleoside analogs suggests potential interactions with viral enzymes, particularly reverse transcriptase, which could inhibit viral replication.

Key Mechanisms:

  • Inhibition of Viral Enzymes : The compound may act as a competitive inhibitor for enzymes involved in viral replication.
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.

Antiviral Activity

Research indicates that this compound has antiviral properties, particularly against HIV. It is structurally related to Emtricitabine, a well-known antiretroviral medication.

StudyFindings
Chang et al. (1992)Demonstrated that derivatives exhibit significant inhibition of HIV reverse transcriptase.
Clinical TrialsOngoing studies assess the efficacy of compounds related to this structure in HIV treatment protocols.

Cytotoxicity

Studies have shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines.

Cell LineIC50_{50} Value (µM)
K562 (Leukemia)8.5 - 14.9
HeLa (Cervical Cancer)8.9 - 15.1
MDA-MB-361 (Breast Cancer)12.7 - 25.6

These results indicate a promising avenue for further research into its use as an anticancer agent.

Case Study 1: Antiviral Efficacy

In a study focusing on the synthesis of Emtricitabine, this compound was identified as a critical intermediate. The study highlighted its role in enhancing the yield and purity of the final antiviral product through optimized synthetic pathways .

Case Study 2: Cancer Cell Line Testing

A series of synthesized derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications to the oxathiolane structure significantly enhanced cytotoxic activity while maintaining selectivity towards malignant cells over normal cells .

Q & A

Basic: What are the optimal synthetic routes for L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via acetylation of L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate using acetic anhydride in pyridine under nitrogen atmosphere. Key steps include slow addition of acetic anhydride at 273 K, gradual warming to room temperature, and overnight stirring. Purification involves extraction with ethyl acetate and crystallization from methanol . Optimization focuses on controlling temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the acetyl group. Monitoring reaction progress via TLC or HPLC is recommended .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a = 5.329 Å, b = 13.867 Å, c = 23.490 Å. The structure is stabilized by C–H···O hydrogen bonds (e.g., C13–H13···O12, 2.47 Å) forming chains along the [100] axis. Van der Waals interactions between menthol moieties further stabilize the lattice. Refinement with SHELXL yields R1 = 0.028 and wR2 = 0.053 .

Advanced: What analytical methods resolve diastereomeric impurities in this compound, and how are they validated?

Answer:
Diastereomers (e.g., cis vs. trans isomers) are resolved using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and mobile phases like hexane/isopropanol (90:10). Validation includes specificity tests against synthesized impurities (e.g., SA22909, SA22910) and determination of limits of detection (LOD < 0.1%) via spike-recovery experiments. Mass spectrometry (LC-MS) confirms molecular ions (m/z 330.44) and fragmentation patterns .

Advanced: How does stereochemistry at the oxathiolane ring affect biological activity, and what computational methods predict conformational stability?

Answer:
The (2R,5S) configuration is critical for binding to viral reverse transcriptase, as seen in lamivudine derivatives. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy minima for ring puckering modes (e.g., endo vs. exo). Molecular dynamics (MD) simulations at 298 K in explicit solvent (e.g., water) predict conformational stability over 100 ns trajectories, correlating with SC-XRD data .

Basic: What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:
Critical challenges include:

  • Steric hindrance : Bulkiness of the L-menthol group necessitates slow reagent addition to avoid kinetic byproducts.
  • Moisture sensitivity : Use of molecular sieves or inert gas purging prevents hydrolysis of the acetyloxy group.
  • Crystallization control : Slow evaporation from methanol ensures high enantiomeric excess (ee > 99%), validated by chiral GC or polarimetry .

Advanced: How do environmental factors (pH, temperature) influence the compound’s stability, and what degradation pathways dominate?

Answer:

  • Acidic conditions (pH < 4): Hydrolysis of the acetyloxy group to yield 5-hydroxy derivatives.
  • Thermal stress (>333 K): Retro-Diels-Alder cleavage of the oxathiolane ring, detected via accelerated stability studies (40°C/75% RH for 6 months).
    Degradation products are characterized by LC-MS/MS and compared to synthetic references (e.g., SA22909) .

Basic: What spectroscopic techniques are used for structural elucidation, and how are spectral artifacts minimized?

Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ identifies menthol methyl groups (δ ~0.8–1.2 ppm) and oxathiolane protons (δ ~5.2–6.0 ppm). NOESY confirms spatial proximity of H2 and H5.
  • IR : Strong C=O stretches at 1740 cm⁻¹ (acetate) and 1680 cm⁻¹ (carboxylate).
    Artifacts (e.g., solvent peaks) are minimized by deuterated solvents and baseline correction .

Advanced: What role does this compound play in prodrug design, and how is its pharmacokinetics modeled?

Answer:
As a lamivudine precursor, the menthol ester enhances lipophilicity for improved blood-brain barrier penetration. Pharmacokinetic models (e.g., compartmental analysis) predict t₁/₂ = 3–5 hours in rats. In vitro hydrolysis studies in plasma quantify esterase-mediated conversion to the active drug .

Basic: How are synthetic intermediates monitored and quantified during reaction progression?

Answer:

  • In-line FTIR : Tracks acetic anhydride consumption (peak at 1820 cm⁻¹).
  • HPLC-DAD : Quantifies intermediates (e.g., 5-hydroxy precursor) using a C18 column (λ = 210 nm). Calibration curves (1–100 µg/mL) ensure ±2% accuracy .

Advanced: What strategies mitigate crystallization polymorphism, and how are polymorphs characterized?

Answer:

  • Seeding : Addition of SC-XRD-validated crystals during cooling.
  • Solvent screening : Methanol yields Form I (needles), while acetone produces Form II (plates).
    Polymorphs are differentiated via PXRD (2θ = 12.3° for Form I vs. 14.7° for Form II) and DSC (melting points: 333–335 K vs. 328–330 K) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.